molecular formula C17H17NO2 B13441905 Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate

Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate

Cat. No.: B13441905
M. Wt: 267.32 g/mol
InChI Key: DSYZPHZZKBSSHQ-INIZCTEOSA-N
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Description

Methyl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate is a chiral tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . This compound is characterized by a stereogenic center at the C1 position (S-configuration) and serves as a critical intermediate in the synthesis of solifenacin succinate, a potent antimuscarinic agent used to treat overactive bladder syndrome . Its structure consists of a fused bicyclic isoquinoline core, a phenyl substituent at position 1, and a methyl ester group at position 2. The compound is synthesized via condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate, followed by resolution of diastereomers using chiral auxiliaries or selective crystallization .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H17NO2/c1-20-17(19)18-12-11-13-7-5-6-10-15(13)16(18)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m0/s1

InChI Key

DSYZPHZZKBSSHQ-INIZCTEOSA-N

Isomeric SMILES

COC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Summary:
This method involves reacting (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and an alkylating agent such as methyl iodide in the presence of a base within an organic solvent. The reaction is conducted under mild pressure (0.2 MPa) of carbon dioxide for approximately 2 hours.

Key Steps and Conditions:

Step Details
Starting Material (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline
Carbon Dioxide Pressure 0.2 MPa
Alkylating Agent Methyl iodide (e.g., 2.8 g, 20 mmol)
Base Not explicitly specified, but typically a strong base
Solvent Organic solvent (not specified)
Reaction Time 2 hours
Temperature Ambient or controlled (not explicitly stated)

Advantages:

  • Avoids use of highly toxic reagents such as triphosgene and chloroformates.
  • Environmentally safer and operationally simpler.
  • High yield and purity of methyl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate.
  • Reduced formation of impurities like bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

Notes:

  • The process is an improvement over traditional methods that use phosgene derivatives, which pose significant environmental and safety hazards.
  • The method is cost-effective and suitable for industrial scale-up.

Summary:
This method describes the preparation of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline formate, which is closely related to the methyl ester derivative. The process involves a reaction between the isoquinoline derivative and formic acid esters under controlled conditions.

Key Components and Conditions:

Parameter Description
Starting Material (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline
Reagent Formic acid ester (e.g., methyl formate)
Solvent Polar organic solvents such as tetrahydrofuran or acetonitrile
Base Carbonates such as potassium carbonate or cesium carbonate
Temperature Moderate heating (not explicitly specified)
Reaction Time Variable, optimized for yield and purity

Advantages:

  • Utilizes less hazardous reagents compared to phosgene-based methods.
  • Employs common organic solvents and bases, facilitating easier handling.
  • The method allows for good control over reaction parameters to minimize impurities.

Notes:

  • The process also emphasizes environmental safety and operational simplicity.
  • The use of carbon dioxide and alkylating agents in some variations aligns with the US patent method for methyl ester formation.
Feature US Patent Method (US9399624B2) Chinese Patent Method (CN103787969A)
Starting Material (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline Same
Key Reagents Carbon dioxide, methyl iodide Formic acid esters, carbonates
Solvents Organic solvents (unspecified) Polar solvents like tetrahydrofuran, acetonitrile
Base Used Strong base (not specified) Potassium carbonate, cesium carbonate
Reaction Conditions 0.2 MPa CO2 pressure, 2 hours Moderate heating, variable time
Environmental Impact Low, avoids phosgene and chloroformates Low, uses less toxic reagents
Yield and Purity High yield, high purity Good yield, controlled impurities
Industrial Suitability Yes, cost-effective and safe Yes, scalable with common reagents
Impurity Control Effective suppression of bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone Good control through reaction optimization
  • The US patent method highlights the environmental and safety benefits of using carbon dioxide as a reagent, which also serves as a carbonyl source, reducing toxic by-products compared to traditional phosgene-based methods.
  • The reaction mechanism involves the formation of a carbamate intermediate followed by alkylation to yield the methyl ester, which is a crucial intermediate for Solifenacin synthesis.
  • The Chinese patent method complements this by focusing on formate ester derivatives, offering alternative routes with similar safety and environmental profiles.
  • Both methods emphasize the importance of controlling reaction parameters such as base strength, solvent choice, and reaction time to minimize impurities and optimize yield.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify product purity and structure during development.

The preparation of this compound has evolved from hazardous phosgene-based methods to safer, more environmentally friendly processes involving carbon dioxide and alkylating agents or formic acid esters. The two major patented methods provide robust, scalable, and high-yield routes suitable for industrial application, with careful control of reaction conditions to ensure product purity and minimize impurities.

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The methyl ester group undergoes transesterification with alcohols such as (R)-quinuclidinol to form solifenacin. This reaction typically employs bases like triethylamine or sodium hydride in solvents such as toluene or dichloromethane . For example:

  • Conditions :

    • Solvent: Toluene

    • Base: Sodium hydride (60% w/w)

    • Temperature: Reflux (110–125°C)

    • Reaction Time: 24 hours

    • Byproduct Removal: Ethanol is removed azeotropically .

Reaction Parameter Value
Yield61–78.5%
Purity (HPLC)99.22%
Key ImpurityDiastereomeric byproducts

Carbonyl Activation for Nucleophilic Substitution

The carboxylate moiety is activated using reagents like bis(pentafluorophenyl)carbonate to facilitate coupling with (R)-quinuclidinol . This method avoids toxic phosgene derivatives and enhances safety:

  • Mechanism :

    • Formation of a reactive mixed carbonate intermediate.

    • Nucleophilic attack by (R)-quinuclidinol to form the ester bond .

Reaction Parameter Value
SolventDichloromethane or isopropanol
Temperature25–30°C
WorkuppH adjustment (1–2 with HCl)

Alkylation and Carboxylation

Alternative routes utilize carbon dioxide and alkylating agents (R-LG) to introduce the carboxylate group under mild conditions :

  • Conditions :

    • Base: Triethylamine

    • Solvent: Tetrahydrofuran (THF)

    • Pressure: Atmospheric CO₂

    • Advantage: Avoids toxic chloroformates .

Impurity Control Mitigation Strategy
Bis-isoquinolinyl methanoneUse of CDI (1,1'-carbonyldiimidazole) or CTD (N,N′-carbonyl-di-(1,2,3-triazole))

Salt Formation with Succinic Acid

The final step in solifenacin synthesis involves converting the free base to its succinate salt for pharmaceutical use :

  • Procedure :

    • Dissolve solifenacin free base in acetone.

    • Add succinic acid (1:1 molar ratio).

    • Crystallize at 10–15°C .

Parameter Value
Yield78.5%
Purity>99% (by HPLC)

Side Reactions and Impurities

  • Diastereomer Formation : Racemization at the (1S)-chiral center can occur during prolonged heating, necessitating strict temperature control .

  • Byproduct Formation :

    • Bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone arises from over-carboxylation .

    • Pentafluorophenol is generated during carbonate activation and removed via toluene washes .

6.

Scientific Research Applications

Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/R-Groups Stereochemistry Key Applications/Notes
Methyl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate (Target) C₁₇H₁₇NO₂ 267.33 Methyl ester S-configuration at C1 Intermediate for solifenacin succinate
Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₈H₁₉NO₂ 281.35 Ethyl ester S-configuration at C1 Impurity in solifenacin synthesis; used in analytical testing
tert-Butyl 3,4-dihydro-2(1H)-isoquinolinecarboxylate C₁₄H₁₉NO₂ 233.31 tert-Butyl ester N/A Precursor for benzylisoquinoline alkaloids via lithiation reactions
Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate C₂₃H₂₇NO₇ 454.18 6,7-Dimethoxy; 2,3,4-trimethoxybenzyl R-configuration Organocatalyst in asymmetric Diels-Alder reactions
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₂₂H₁₈N₂O₄ 374.39 4-Nitrophenyl ester S-configuration at C1 Reactant in solifenacin synthesis; activated ester for coupling reactions
1-Azabicyclo[2.2.2]oct-3-yl (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate (Solifenacin) C₂₃H₂₆N₂O₂ 362.47 Azabicyclo[2.2.2]oct-3-yl ester (1S,3R)-configuration Active pharmaceutical ingredient (API) for antimuscarinic therapy

Research Findings and Key Insights

Stereochemical Impact on Bioactivity

The S-configuration at C1 in the target compound is critical for generating enantiopure solifenacin. Diastereomeric mixtures (e.g., racemic 3-quinuclidinol derivatives) require resolution via chiral acids like succinic acid to isolate the pharmacologically active (1S,3R)-isomer .

Ester Group Modifications

  • Methyl vs. Ethyl Esters : Methyl esters exhibit higher reactivity in coupling reactions compared to bulkier ethyl esters, making them preferable intermediates .
  • Activated Esters : The 4-nitrophenyl ester derivative facilitates efficient nucleophilic displacement due to its electron-withdrawing nitro group, enabling rapid synthesis of solifenacin .

Substituent Effects on Catalytic Activity

6,7-Dimethoxy-substituted derivatives (e.g., Table 1, Entry 4) demonstrate utility as organocatalysts in asymmetric synthesis. The methoxy groups enhance electron density, stabilizing transition states in cycloaddition reactions .

Analytical Characterization

  • HPLC-MS Methods : Used to quantify impurities (e.g., ethyl ester analogues) in solifenacin batches, ensuring compliance with pharmacopeial standards .
  • X-ray Crystallography : Confirms absolute stereochemistry and supramolecular interactions (e.g., hydrogen bonding in methyl ester derivatives) .

Biological Activity

Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate is a compound primarily studied for its role as an intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used in treating overactive bladder and other urinary disorders. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H17NO2
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 1251905-45-9

The compound features a methyl ester functional group attached to a dihydroisoquinoline framework, which is crucial for its biological activity.

This compound acts as a precursor to solifenacin. Solifenacin selectively antagonizes the muscarinic M3 receptors, which are implicated in bladder contraction and urinary function. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions such as urgency and frequency of urination.

Pharmacological Effects

Research indicates that this compound exhibits the following biological activities:

  • Muscarinic Receptor Antagonism : The compound's primary biological activity is linked to its ability to inhibit M3 receptors. This action is crucial in managing urinary disorders.
  • Neurogenic Effects : Studies have shown that compounds related to this structure can influence neurogenic pathways involved in bladder control, potentially providing therapeutic benefits in conditions like neurogenic bladder and nocturia .

Case Studies and Research Findings

  • Study on Solifenacin Efficacy :
    A clinical trial demonstrated that solifenacin significantly reduced symptoms of overactive bladder compared to placebo groups. Patients reported improved quality of life metrics and reduced episodes of urgency .
  • Pharmacokinetics :
    The pharmacokinetic profile of solifenacin indicates that it has a long half-life, allowing for once-daily dosing. This property is beneficial for patient compliance in chronic conditions .
  • Safety Profile :
    Solifenacin has been associated with side effects such as dry mouth and constipation; however, these are generally mild and manageable. The safety profile supports its use as a first-line treatment option for overactive bladder .

Comparative Analysis

ParameterThis compoundSolifenacin
Chemical StructureDihydroisoquinoline derivativeQuinuclidinyl derivative
Mechanism of ActionMuscarinic receptor antagonistSelective M3 receptor antagonist
Therapeutic UseIntermediate for solifenacinTreatment for overactive bladder
Side EffectsNot extensively studiedDry mouth, constipation
DosingNot applicableOnce daily

Q & A

Q. What are the established synthetic routes for Methyl (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate, and what key reaction parameters influence diastereomeric purity?

The compound is synthesized via a multi-step process starting from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (I). Key steps include:

Condensation with alkyl chloroformate to form carbamate intermediate (II) .

Reaction with 3-quinuclidinol (racemic or enantiopure) to generate diastereomers. Using (R)-3-quinuclidinol yields optically pure product, while racemic forms require diastereomeric separation .

Acid treatment (e.g., succinic acid in solvent blends) to isolate enantiopure succinate salts .

Critical parameters for diastereomeric purity:

  • Stoichiometry of 3-quinuclidinol (excess increases yield but raises costs) .
  • Solvent polarity during crystallization (e.g., methanol/methylene chloride blends) .
  • Catalyst choice : Non-nucleophilic bases (e.g., DIPEA) improve condensation efficiency .

Q. How is the absolute stereochemistry of this compound confirmed experimentally?

  • X-ray crystallography : Resolves the (1S,3R) configuration by analyzing torsion angles (e.g., C1–N1–C9–C10 = -171.7°) and heterocyclic ring conformations (half-boat vs. half-chair) .
  • Proton NMR spectroscopy : Distinguishes diastereomers via splitting patterns of methoxy or quinuclidinyl protons .
  • Optical rotation : Specific rotation values (e.g., [α]²⁰_D = +15.38° in CHCl₃) confirm enantiopurity .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in pharmacological data between in vitro receptor binding assays and in vivo efficacy studies?

Discrepancies often arise due to:

  • Metabolite interference : Active metabolites (e.g., hydroxylated derivatives) may contribute to in vivo effects unobserved in vitro .
  • Tissue-specific receptor density : Muscarinic receptor subtypes (M3 vs. M2) vary in distribution, affecting functional responses .

Q. Methodological solutions :

  • LC-MS/MS pharmacokinetic profiling : Quantifies parent compound and metabolites in plasma/tissue .
  • Receptor subtype-specific assays : Use CHO cells expressing human M3 receptors for binding studies .
  • Ex vivo tissue models : Isolated bladder strips or salivary glands to correlate receptor occupancy with functional antagonism .

Q. What methodologies enable the separation of diastereomers formed during synthesis, and how does solvent selection impact chiral resolution efficiency?

  • Column chromatography :
    • Stationary phase : Silica gel with ethyl acetate/hexane (50:50) achieves baseline separation (Rf = 0.5) .
    • Chiral columns : Cellulose-based phases (e.g., Chiralpak® IC) resolve enantiomers with >99% ee .
  • Crystallization :
    • Solvent blends : Ethyl acetate/hexane induces preferential crystallization of (1S,3R)-diastereomer .
    • Acid salts : Succinic acid in ethanol/water enhances enantiomeric purity via diastereomeric salt formation .

Q. Solvent impact :

  • Polar aprotic solvents (DMF, acetonitrile) improve solubility but reduce selectivity.
  • Low-polarity solvents (hexane) favor kinetic resolution but require higher catalyst loading .

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